molecular formula C26H40N7O19P3S B1242219 glutaconyl-CoA

glutaconyl-CoA

Cat. No.: B1242219
M. Wt: 879.6 g/mol
InChI Key: URTLOTISFJPPOU-DEGQQWIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-carboxybut-2-enoyl-CoA is the S-(trans-4-carboxybut-2-enoyl) derivative of coenzyme A. It has a role as a mouse metabolite. It derives from a coenzyme A and an (E)-glutaconic acid. It is a conjugate acid of a trans-4-carboxybut-2-enoyl-CoA(5-).

Scientific Research Applications

1. Enzyme Interaction and Function

Glutaconyl-CoA is a key intermediary in the enzymatic reactions involving glutaryl-CoA dehydrogenase. This enzyme binds and hydrates this compound, playing a crucial role in the oxidative decarboxylation of glutaryl-CoA. These interactions are essential in understanding the enzyme's catalytic mechanism and its role in metabolic pathways (Westover, Goodman, & Frerman, 2001).

2. Structural and Mechanistic Insights

Research has also focused on the structural aspects of enzymes interacting with this compound. For instance, studies on the crystal structure of the carboxyltransferase subunit of this compound decarboxylase provide insights into the enzyme's functionality and its role in the electrogenic transport of sodium ions (Wendt, Schall, Huber, Buckel, & Jacob, 2003). Additionally, insights into the asymmetric model of Na+-translocating this compound decarboxylases have been gained through co-crystallization studies (Kress, Brügel, Schall, Linder, Buckel, & Essen, 2009).

3. Molecular and Structural Characterization

Further studies involve the molecular characterization of Na+-translocating this compound decarboxylase, providing details about its molecular mass, subunit composition, and 3D structure. Such characterization is crucial for understanding the enzyme's function in energy metabolism of anaerobic bacteria (Vitt, Prinz, Hellwig, Morgner, Ermler, & Buckel, 2020).

4. Biochemical Implications in Metabolic Disorders

This compound also plays a role in understanding certain metabolic disorders. For example, studies on glutaric aciduria type I, a metabolic disease caused by the deficiency of glutaryl-CoA dehydrogenase, have revealed the accumulation of glutaconic acid and its implications (Boy, Mühlhausen, Maier, Heringer, Assmann, Burgard, Dixon, Fleissner, Greenberg, Harting, Hoffmann, Karall, Koeller, Krawinkel, Okun, Opladen, Posset, Sahm, Zschocke, & Kölker, 2017).

Properties

Molecular Formula

C26H40N7O19P3S

Molecular Weight

879.6 g/mol

IUPAC Name

(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acid

InChI

InChI=1S/C26H40N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h3,5,12-14,19-21,25,38-39H,4,6-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b5-3+/t14-,19-,20-,21+,25-/m1/s1

InChI Key

URTLOTISFJPPOU-DEGQQWIJSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/CC(=O)O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O

Synonyms

coenzyme A, glutaconyl-
glutaconyl-CoA
glutaconyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
glutaconyl-CoA
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glutaconyl-CoA
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glutaconyl-CoA

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